2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-8-[(3-methylphenyl)sulfanyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one
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Overview
Description
2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-8-[(3-methylphenyl)sulfanyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one is a complex organic compound that belongs to the class of triazolopyrazines. This compound is characterized by the presence of a piperazine ring substituted with a fluorophenyl group, a triazolopyrazine core, and a sulfanyl group attached to a methylphenyl moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-8-[(3-methylphenyl)sulfanyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperazine Derivative: The synthesis begins with the preparation of the piperazine derivative by reacting 4-fluorophenylpiperazine with an appropriate alkylating agent under basic conditions.
Formation of the Triazolopyrazine Core: The next step involves the cyclization of the intermediate with a suitable triazole precursor to form the triazolopyrazine core.
Introduction of the Sulfanyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of high-throughput screening for reaction optimization.
Chemical Reactions Analysis
Types of Reactions
2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-8-[(3-methylphenyl)sulfanyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and sulfanyl groups, using nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-8-[(3-methylphenyl)sulfanyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and pharmacological properties.
Pharmacology: It is investigated for its interactions with various biological targets, including receptors and enzymes.
Biochemistry: The compound is used in studies to understand its mechanism of action and its effects on cellular processes.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-8-[(3-methylphenyl)sulfanyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
4-(4-fluorophenyl)piperazin-1-yl derivatives: These compounds share the piperazine and fluorophenyl moieties but differ in other structural aspects.
Triazolopyrazine derivatives: Compounds with similar triazolopyrazine cores but different substituents.
Sulfanyl-substituted compounds: Molecules with sulfanyl groups attached to different aromatic or heteroaromatic systems.
Uniqueness
The uniqueness of 2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-8-[(3-methylphenyl)sulfanyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one lies in its specific combination of functional groups and its potential pharmacological properties. The presence of the fluorophenyl-piperazine moiety, triazolopyrazine core, and sulfanyl group contribute to its distinct chemical and biological characteristics, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-8-(3-methylphenyl)sulfanyl-[1,2,4]triazolo[4,3-a]pyrazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN6O2S/c1-17-3-2-4-20(15-17)34-23-22-27-31(24(33)30(22)10-9-26-23)16-21(32)29-13-11-28(12-14-29)19-7-5-18(25)6-8-19/h2-10,15H,11-14,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDAIHKPOXPQILI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)SC2=NC=CN3C2=NN(C3=O)CC(=O)N4CCN(CC4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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